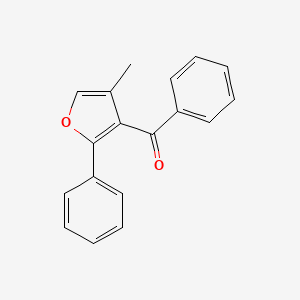

![molecular formula C11H7ClF3N3O B1496171 6-(氯甲基)-2-[5-(三氟甲基)-2-吡啶基]嘧啶-4-醇 CAS No. 266679-42-9](/img/structure/B1496171.png)

6-(氯甲基)-2-[5-(三氟甲基)-2-吡啶基]嘧啶-4-醇

描述

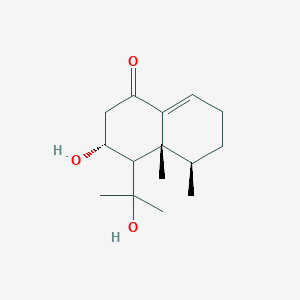

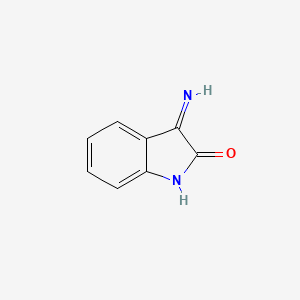

The compound “6-(Chloromethyl)-2-[5-(trifluoromethyl)-2-pyridyl]pyrimidin-4-ol” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a pyridine ring, which is a six-membered ring with one nitrogen atom . The molecule also contains a trifluoromethyl group, which consists of a carbon atom bonded to three fluorine atoms and is known to play an important role in pharmaceuticals, agrochemicals, and materials .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine and pyridine rings would give the molecule a flat, planar structure in that region. The trifluoromethyl group would add some bulk to the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by several factors, including the presence of the trifluoromethyl group and the chloromethyl group. The trifluoromethyl group is known to be quite reactive, particularly in reactions involving carbon-centered radical intermediates .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could affect the compound’s polarity, boiling point, and reactivity .科学研究应用

有机合成

在有机合成中,该化合物作为构建多种氟化分子的通用砌块。 三氟甲基和氯甲基的存在允许选择性地活化 C-F 键,这是合成多种氟化化合物的关键步骤 。这些氟化结构因其独特的化学性质而备受追捧,例如增加的稳定性和亲脂性,在药物设计和开发中具有益处。

药物应用

三氟甲基在药物中越来越重要,它可以增强治疗剂的代谢稳定性和生物利用度 。该化合物可用于合成具有潜在活性以对抗各种疾病的新药效基团。其结构基序在表现出广泛生物活性的分子中很常见。

农药开发

在农药化学中,引入氟原子,特别是通过三氟甲基,已知可以提高杀虫剂和除草剂的功效和选择性 。该化合物的反应性可用于开发更有效且更环保的新型农药。

材料科学

材料科学可以从氟化嘧啶的掺入中获益,因为它们可以赋予材料所需的性能,例如增加的耐溶剂性和热稳定性 。该化合物可用于合成具有增强性能特征的新型聚合物或涂层。

化工

在化工中,该化合物可用于优化氟化材料的生产过程。 其独特的反应性特征使开发更高效的合成路线成为可能,从而可以在工业过程中节省成本并减少环境影响 。

药物化学

药物化学研究通常探索修饰先导化合物以改善其药物样性质。 引入三氟甲基,如该化合物中所见,是提高候选药物的效力和选择性的常见策略 。它还可以影响药代动力学和药效学特征,使其成为药物发现过程中的宝贵工具。

作用机制

The mechanism of action of 6-(Chloromethyl)-2-[5-(trifluoromethyl)-2-pyridyl]pyrimidin-4-ol is not fully understood. However, studies have shown that this compound can inhibit specific enzymes and proteins that are involved in the growth and proliferation of cancer cells. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.

Biochemical and Physiological Effects:

Studies have shown that 6-(Chloromethyl)-2-[5-(trifluoromethyl)-2-pyridyl]pyrimidin-4-ol can have various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, inhibit the growth and proliferation of cancer cells, and reduce oxidative stress. Additionally, this compound has been shown to improve cognitive function in animal studies.

实验室实验的优点和局限性

The advantages of using 6-(Chloromethyl)-2-[5-(trifluoromethyl)-2-pyridyl]pyrimidin-4-ol in lab experiments include its high yield synthesis method, its potential therapeutic applications, and its ability to inhibit specific enzymes and proteins. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.

未来方向

There are numerous future directions for the study of 6-(Chloromethyl)-2-[5-(trifluoromethyl)-2-pyridyl]pyrimidin-4-ol. One potential direction is the development of this compound as an anti-cancer agent. Further studies are needed to fully understand its mechanism of action and to optimize its therapeutic potential. Additionally, this compound has potential applications in the field of neurodegenerative disorders, and further studies are needed to explore its potential therapeutic effects. Finally, this compound has potential applications in the field of materials science, where it can be used as a building block for the synthesis of new materials with unique properties.

In conclusion, 6-(Chloromethyl)-2-[5-(trifluoromethyl)-2-pyridyl]pyrimidin-4-ol is a chemical compound that has numerous scientific research applications. This compound has unique biochemical and physiological effects and has potential applications in the fields of medicine, agriculture, and materials science. Further studies are needed to fully understand its mechanism of action and to optimize its potential therapeutic applications.

属性

IUPAC Name |

4-(chloromethyl)-2-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClF3N3O/c12-4-7-3-9(19)18-10(17-7)8-2-1-6(5-16-8)11(13,14)15/h1-3,5H,4H2,(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBPFHIXTJDYDKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(F)(F)F)C2=NC(=CC(=O)N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClF3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20381888 | |

| Record name | 6-(Chloromethyl)-2-[5-(trifluoromethyl)pyridin-2-yl]pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

266679-42-9 | |

| Record name | 6-(Chloromethyl)-2-[5-(trifluoromethyl)pyridin-2-yl]pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

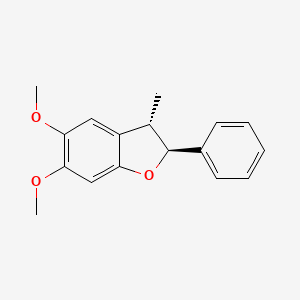

![(3aR)-tert-Butyl 3a-ethyl hexahydropyrrolo[3,4-c]pyrrole-2,3a(1H)-dicarboxylate](/img/structure/B1496099.png)

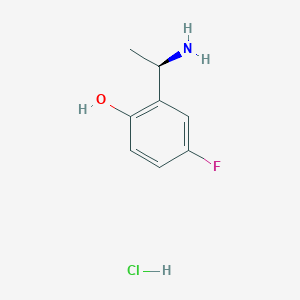

![[(1R,10S,12S,13R,14S,16S,18R)-14-methyl-13-[(E)-3-oxobut-1-enyl]-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl] acetate](/img/structure/B1496113.png)

![2-[(2R,3R)-3-(3,5-Dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-5-yl]-5,7-dihydroxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one](/img/structure/B1496117.png)